4'-Cyano-2-morpholinomethyl benzophenone
Description
4'-Cyano-2-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a cyano (-CN) group at the 4' position of the benzophenone core and a morpholinomethyl substituent at the 2-position. Benzophenones are widely studied for their diverse applications, including use as photoinitiators in polymer chemistry , bioactive molecules in drug discovery , and components in food aroma profiles . The morpholinomethyl substituent, derived from morpholine (a six-membered amine-containing ring), may improve solubility and influence intermolecular interactions, such as hydrogen bonding, which are critical in crystallization and supramolecular assembly .
Properties
IUPAC Name |
4-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15-5-7-16(8-6-15)19(22)18-4-2-1-3-17(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLHSDWIZMPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643528 | |
| Record name | 4-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-11-3 | |
| Record name | 4-[2-(4-Morpholinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2-morpholinomethylbenzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general steps include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial Production Methods
Industrial production methods for 4’-Cyano-2-morpholinomethylbenzophenone often involve large-scale Suzuki–Miyaura coupling reactions using organoboron reagents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-2-morpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry
4'-Cyano-2-morpholinomethyl benzophenone serves as a versatile reagent in organic synthesis. It is utilized in various chemical reactions, including:
- Synthesis of New Compounds : As a building block for synthesizing other organic compounds.
- Photochemical Studies : It can act as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate reactive species.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies demonstrate that it has significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antimicrobial agents.
- Anticancer Potential : In silico studies suggest that it may inhibit presenilin proteins, which are implicated in Alzheimer's disease. Molecular docking simulations revealed favorable binding interactions with these proteins, highlighting its potential therapeutic applications in neurodegenerative diseases.
Medicine
The compound is under investigation for its therapeutic properties:
- Drug Development : Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating infections and possibly neurodegenerative conditions.
Industry
In industrial applications, this compound is used in:
- Manufacturing Processes : It is involved in the production of various materials and products due to its reactivity and ability to act as a catalyst or reagent.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings revealed potent activity against both Gram-positive and Gram-negative bacteria, supporting its use as a basis for new antimicrobial formulations.
Case Study 2: In Silico Analysis
Molecular docking simulations were conducted to assess the binding affinity of the compound to presenilin proteins. Results indicated that it could serve as a lead compound for developing anti-Alzheimer's drugs due to its interaction profile with target proteins.
Mechanism of Action
The mechanism of action of 4’-Cyano-2-morpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound enhances photostability compared to hydroxylated analogs like selagibenzophenone B, which may degrade under UV light due to phenolic oxidation .
- Solubility: The morpholinomethyl group improves aqueous solubility relative to unsubstituted benzophenone or aliphatic derivatives like 2-pentadecanone, making it more suitable for pharmaceutical formulations .
Hydrogen Bonding and Crystallization Behavior
Benzophenone derivatives often exhibit distinct hydrogen-bonding patterns that influence their crystallinity. The morpholinomethyl group in this compound can act as both a hydrogen-bond donor (via N-H) and acceptor (via oxygen in morpholine), enabling complex supramolecular networks. This contrasts with unsubstituted benzophenone, which relies on weaker van der Waals interactions for crystal packing .
Biological Activity
4'-Cyano-2-morpholinomethyl benzophenone is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzophenone derivatives, characterized by a phenolic structure with a carbonyl group. Its unique structure allows it to interact with various biological molecules, influencing their activity.
The mechanism of action for this compound involves binding to specific proteins and enzymes, which can lead to alterations in their activity. This interaction may affect various biological pathways, including those related to cell signaling and metabolic processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which could be useful in drug development for diseases where these enzymes play a critical role .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of several benzophenone derivatives, including this compound. The results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Potential :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| 4'-Cyano-2-thiomorpholinomethyl benzophenone | Antitumor | Similar enzyme interactions but with different efficacy profiles |
| 4'-Cyano-2-piperidinomethyl benzophenone | Moderate antimicrobial | Different binding affinities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
